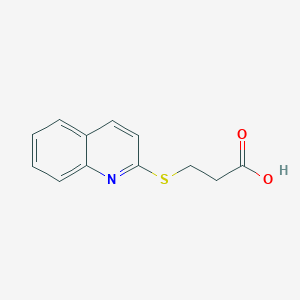

![molecular formula C17H13F3N4O B5518008 5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives, including compounds similar to 5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, typically involves multistep reactions that provide access to a diverse array of functionalized structures. These synthesis pathways often utilize reactions of amino-pyrazole carbonitriles with chalcones or other electrophilic reagents in solvents like DMF, showcasing the versatility and adaptability of pyrazolopyrimidine chemistry in creating targeted molecular architectures (Kolosov, Beloborodov, Kulyk, & Orlov, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system, which is often planar or near-planar. This structural feature is crucial for the compound's interaction with various biological targets and can influence its chemical reactivity and physical properties. X-ray crystallography studies reveal that the pyrazolopyrimidine ring system can exhibit significant dihedral angles with substituent phenyl rings, affecting the molecule's overall shape and electronic distribution (Wen et al., 2004).

Chemical Reactions and Properties

Pyrazolopyrimidine compounds participate in a wide range of chemical reactions, reflecting their reactive amino groups and nitrile functionalities. These reactions can lead to the formation of novel fused heterocyclic systems, demonstrating the compounds' versatility as synthetic intermediates. The chemical reactivity also enables the synthesis of derivatives with varied biological activities, although this aspect falls outside the direct scope of this analysis due to the exclusion of drug-related applications (Youssef & Omar, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazolopyrimidine derivatives have been synthesized through various methods, showcasing their chemical versatility and reactivity towards different reagents. Rahmouni et al. (2014) explored the synthesis of new pyrazole and pyrazolopyrimidine derivatives, with significant antibacterial activity observed in some of the synthesized compounds. This study highlights the compound's potential in contributing to the development of new antimicrobial agents (Rahmouni et al., 2014).

Antimicrobial and Antifungal Activities

The antibacterial and antifungal properties of pyrazolopyrimidine derivatives were emphasized by various researches. Youssef and Omar (2007) synthesized a compound exhibiting excellent biocidal properties, including antifungal and antibacterial effectiveness, suggesting their potential use in medical treatments against infections (Youssef & Omar, 2007).

Corrosion Inhibition

Abdel Hameed et al. (2020) demonstrated the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surface in acidic environments. This research indicates the compound's utility in industrial applications, particularly in protecting metals against corrosion (Abdel Hameed et al., 2020).

Anti-inflammatory and Analgesic Activities

Ismail et al. (2007) reported the synthesis of novel compounds with potential anti-inflammatory and analgesic activities. Some of the synthesized derivatives exhibited comparable activity to standard drugs, highlighting their significance in the development of new therapeutic agents (Ismail et al., 2007).

Antitumor Activities

The potential of pyrazolopyrimidine derivatives in anticancer therapy was explored, with some compounds showing excellent in vitro antitumor activity. Farag and Fahim (2019) investigated the synthesis of pyrazole and pyrimidine derivatives, exhibiting high antimicrobial and antioxidant activities alongside their antitumor potential (Farag & Fahim, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-propan-2-yloxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O/c1-10(2)25-13-5-3-11(4-6-13)14-7-15(17(18,19)20)24-16(23-14)12(8-21)9-22-24/h3-7,9-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZVLDLRBZCXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)